molecular formula C18H26N2 B026759 cis-3-Azonoradamantane CAS No. 107454-73-9

cis-3-Azonoradamantane

Cat. No.: B026759
CAS No.: 107454-73-9
M. Wt: 270.4 g/mol
InChI Key: SSNIMZWWZHLQOJ-UHFFFAOYSA-N
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Description

cis-3-Azonoradamantane is a nitrogen-containing adamantane derivative characterized by a rigid, cage-like bicyclic structure. Its core framework consists of three fused cyclohexane rings, with a nitrogen atom replacing a carbon atom at the 3-position in the noradamantane system. The cis designation refers to the spatial arrangement of substituents around the nitrogen atom, which significantly influences its physicochemical and biological properties.

Adamantane derivatives are widely studied for their stability, lipophilicity, and applications in medicinal chemistry (e.g., antiviral agents, CNS therapeutics).

Properties

CAS No.

107454-73-9

Molecular Formula

C18H26N2

Molecular Weight

270.4 g/mol

IUPAC Name

bis(3-tricyclo[3.3.1.03,7]nonanyl)diazene

InChI

InChI=1S/C18H26N2/c1-11-3-15-4-12(1)8-17(15,7-11)19-20-18-9-13-2-14(10-18)6-16(18)5-13/h11-16H,1-10H2

InChI Key

SSNIMZWWZHLQOJ-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC3(C2)N=NC45CC6CC(C4)CC5C6

Canonical SMILES

C1C2CC3CC1CC3(C2)N=NC45CC6CC(C4)CC5C6

Synonyms

cis-3-Azonoradamantane

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares cis-3-Azonoradamantane with structurally related adamantane derivatives and nitrogen-containing bicyclic compounds, based on data from the provided evidence:

Compound Molecular Formula CAS Number Key Features Purity/Analytical Method
This compound C₉H₁₅N Not explicitly listed Nitrogen at 3-position, cis isomerism, rigid cage structure Likely requires NMR/UV spectroscopy
1-Aminoadamantane-d15 C₁₀H₂₁D₁₅N 33830-10-3 Deuterated amino derivative; used in isotopic labeling studies >99.0% purity (HPLC)
trans-4-Aminoadamantan-1-ol C₁₀H₁₈ClNO 62075-23-4 Hydroxyl and amino substituents in trans configuration; hydrochloride salt >98.0% purity (HPLC)
Zygocaperoside Not provided Not listed Isolated from Z. fabago; triterpene saponin with glycoside linkage Elucidated via ¹H/¹³C-NMR
Key Observations:

Substituent Position and Isomerism: Unlike trans-4-Aminoadamantan-1-ol, this compound’s nitrogen atom is positioned at the 3-site with cis geometry, which may alter its electronic profile and steric interactions compared to trans isomers .

Deuteration vs.

Biological Relevance: While Zygocaperoside (a non-adamantane compound) is a natural product with glycoside moieties, this compound’s synthetic nature and rigid structure make it more suitable for targeted drug delivery systems .

Spectroscopic and Analytical Comparisons

  • NMR Spectroscopy: Adamantane derivatives like 1-Aminoadamantane-d15 and trans-4-Aminoadamantan-1-ol are characterized via ¹H/¹³C-NMR to confirm substituent positions and purity . For this compound, similar methods would resolve its cis configuration, with distinct chemical shifts expected for nitrogen-proximal protons.
  • Data Mining for Substructure Analysis: Techniques described in could identify recurring motifs (e.g., adamantane cores) in carcinogenicity studies.

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